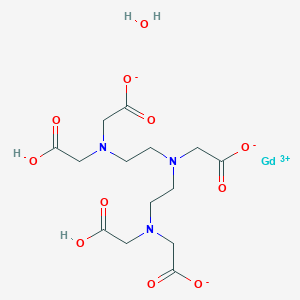
Gadolinium(III) diethylenetriaminepentaacetic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A complex of gadolinium with a chelating agent, diethylenetriamine penta-acetic acid (DTPA see PENTETIC ACID), that is given to enhance the image in cranial and spinal MRIs. (From Martindale, The Extra Pharmacopoeia, 30th ed, p706)
Aplicaciones Científicas De Investigación
MRI Contrast Enhancement
Gadolinium(III) complexes, including those with diethylenetriaminepentaacetic acid (DTPA), are recognized for their effectiveness as magnetic resonance imaging (MRI) contrast agents. Research has focused on enhancing their relaxivity, which improves MRI image quality. For example, studies by Zhang et al. (2019) and Xu et al. (2020) demonstrated the development of gadolinium complexes with higher hydration numbers, leading to significantly improved relaxivities compared to commercial MRI contrast agents. This improvement in relaxivity enhances the effectiveness of MRI scans in clinical settings (Zhang et al., 2019), (Xu et al., 2020).
Gadolinium in Marine Environments
Research by Schijf and Christy (2018) highlighted the increasing concentrations of Gd-DTPA in rivers and coastal waters due to its minimal capture in wastewater treatment plants and resistance to degradation. This study is significant in understanding the environmental impact and stability of Gd-DTPA in marine ecosystems (Schijf & Christy, 2018).
Development of Novel Contrast Agents
Gadolinium complexes have been combined with other molecules for innovative applications. For instance, Galindev et al. (2009) synthesized gadolinium complexes linked with chlorin-based photosensitizers for potential use in cancer diagnosis and photodynamic therapy. This research represents a step towards creating targeted, tumor-seeking materials for dual diagnostic and therapeutic purposes (Galindev et al., 2009).
Application in Interventional Devices
Kurita, Kuroda, and Ohsaka (2011) developed a Gd-DTPA-based polymer coating for catheters used in MR-guided interventions. This innovation enhances the visibility of interventional devices during MRI procedures, improving safety and accuracy (Kurita et al., 2011).
Phosphorescence Studies
A study by Strasser and Vogler (2004) explored the phosphorescence of various gadolinium(III) chelates under ambient conditions, providing insights into the photophysical properties of these complexes. This research contributes to the understanding of the luminescence behavior of gadolinium complexes (Strasser & Vogler, 2004).
Nanohybrid Development
Kim et al. (2008) successfully intercalated Gd-DTPA into layered double hydroxide, creating a novel T1-magnetic resonance contrast nanoparticle. This represents an advancement in the development of nanoscale materials for medical imaging applications (Kim et al., 2008).
Propiedades
Fórmula molecular |
C14H22GdN3O11 |
|---|---|
Peso molecular |
565.6 g/mol |
Nombre IUPAC |
2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate |
InChI |
InChI=1S/C14H23N3O10.Gd.H2O/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;1H2/q;+3;/p-3 |
Clave InChI |
JBUMALASVLVYKI-UHFFFAOYSA-K |
SMILES canónico |
C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].O.[Gd+3] |
Sinónimos |
Diethylenetriaminepenta-acetic Acid, Gadolinium Dimeglumine, Gadolinium DTPA Dimeglumine, Gadopentetate DTPA, Gadolinium Gadolinium Diethylenetriaminepenta acetic Acid Gadolinium Diethylenetriaminepenta-acetic Acid Gadolinium DTPA Gadolinium DTPA Dimeglumine Gadolinium DTPA Dimeglumine Salt Gadolinium DTPA Disodium Salt Gadopentetate Dimeglumine Gadopentetic Acid Gd DTPA Gd-DTPA Magnevist Magnevist Enteral Magnograf Magnograf Enteral |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B1255216.png)

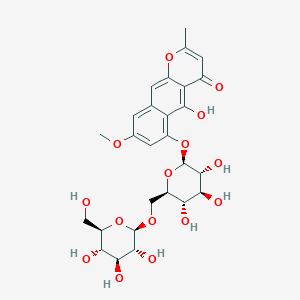
![2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1255219.png)

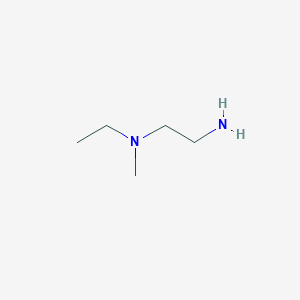
![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,2R,4S)-2-hydroxy-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B1255227.png)
![[(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[[(3S,5R,9S,12R,13R,14S)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B1255228.png)
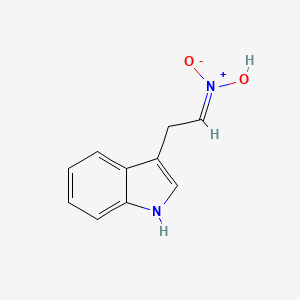
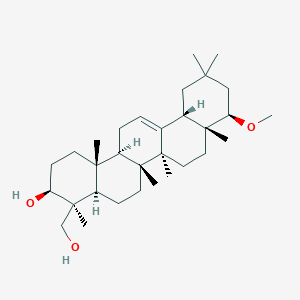
![2-{[Bis(2-chloroethyl)amino]methyl}phenylalanine--hydrogen chloride (1/2)](/img/structure/B1255233.png)
![(1S,9S,10S)-10-benzyl-17-(cyclopropylmethyl)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B1255235.png)
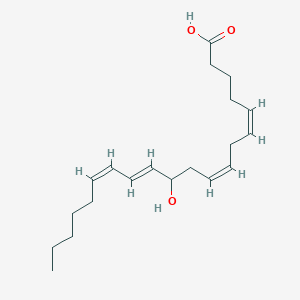
![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 1H-indole-3-carboxylate](/img/structure/B1255240.png)